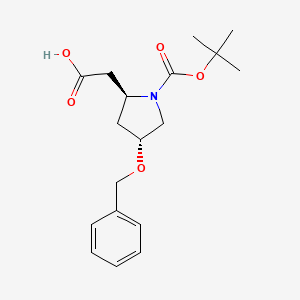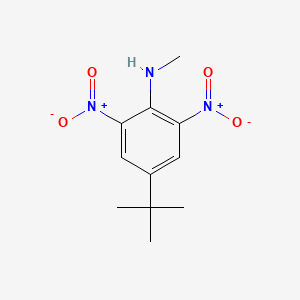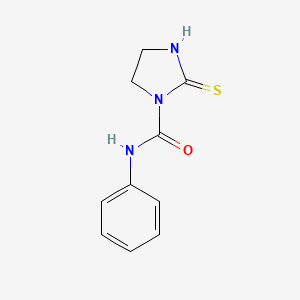
N-Phenyl-2-thioxo-1-imidazolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of “N-Phenyl-2-thioxo-1-imidazolidinecarboxamide” and its derivatives has been reported in several studies . These compounds are typically synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “this compound” involves a five-membered imidazolidine ring attached to a phenyl group and a thioxo group . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity .Chemical Reactions Analysis
“this compound” and its derivatives have been found to exhibit various chemical reactions. For instance, they have been used as xanthine oxidase inhibitors . The enzyme inhibition kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of closely related compounds such as 5-phenyl-2-thioxo-4-imidazolidinone has been determined using X-ray diffraction. This provides insights into the molecular structure and bonding characteristics, essential for understanding the reactivity and potential applications of N-Phenyl-2-thioxo-1-imidazolidinecarboxamide in various fields (Ogawa et al., 2007).
Synthesis and Chemical Reactions
Research shows the synthesis of novel compounds from reactions involving 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to high yields of 2-thioxoimidazolidine derivatives. Such synthetic pathways are crucial for producing a variety of this compound related compounds with potential applications in pharmaceuticals and materials science (Klásek et al., 2010).
Antibacterial and Antifungal Properties
A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives, similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Most of these compounds demonstrated significant antimicrobial activities, suggesting potential for this compound in developing new antimicrobial agents (Ammar et al., 2016).
Pharmaceutical Applications
The synthesis of 2-thioxo-imidazolidin-4-one derivatives via C-phenylglycine has been developed, yielding compounds with properties like anticonvulsant, antiarrhythmic, and anti-diabetic effects. This indicates the potential of this compound in the pharmaceutical industry (Luis et al., 2009).
Antimicrobial Activity
Research on 2-thioxo-imidazolidin-4-one derivatives has shown their effective antimicrobial properties against various bacterial and fungal organisms. This underscores the potential of this compound in developing new antimicrobial drugs (Nasser et al., 2010).
In Vitro Anti-Tumor Activity
Studies have indicated that certain derivatives of imidazolidin-2-one, related to this compound, show promising in vitro anti-tumor activity. This suggests a potential application in cancer research and therapy (Sączewski et al., 2006).
Synthesis and Herbicidal Activity
The solution-phase parallel synthesis of herbicidal imidazolidine derivatives, including 2-thioxo variants, highlights the potential use of this compound in agriculture as a herbicide (Li et al., 2013).
properties
IUPAC Name |
N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9(13-7-6-11-10(13)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIACBJJIIPFHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



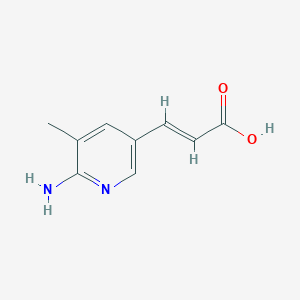
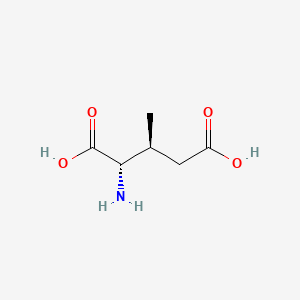
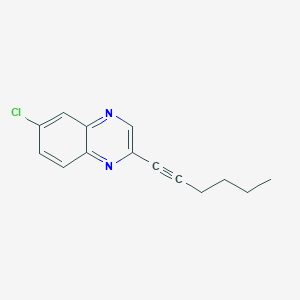
![1-Benzo[1,3]dioxol-5-yl-cyclopropanecarbaldehyde](/img/structure/B3260839.png)
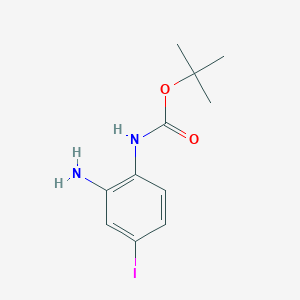
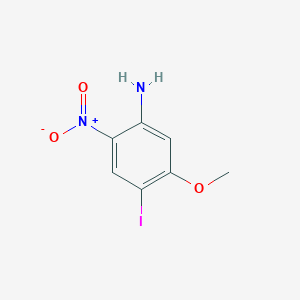

![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)
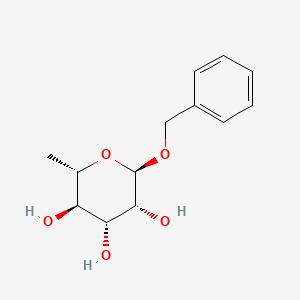
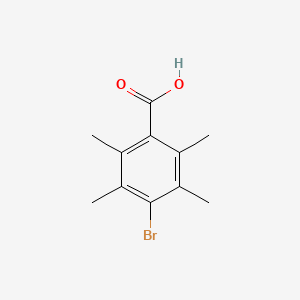

![Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B3260909.png)
